Cacalol

説明

Cacalol is a natural product found in Ligularia virgaurea, Emilia abyssinica, and other organisms . It is a sesquiterpene with anti-inflammatory potential that is isolated from Psacalium decompositum, a medicinal plant with several scientific reports supporting its anti-inflammatory activity .

Synthesis Analysis

A simple synthesis of the natural product this compound has been developed that proceeds in seven steps and 21−25% overall yield. Ortho-lithiation of 4-methylanisole and alkylation with 5-iodo-1-pentene, followed by intramolecular Friedel−Crafts alkylation, gave 5-methoxy-1,8-dimethyltetralin .

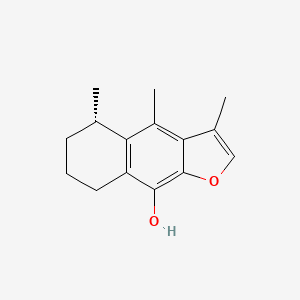

Molecular Structure Analysis

The molecular formula of this compound is C15H18O2 . The IUPAC name is (5 S )-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo [f] 1benzofuran-9-ol . The InChI is InChI=1S/C15H18O2/c1-8-5-4-6-11-12 (8)10 (3)13-9 (2)7-17-15 (13)14 (11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 .

Chemical Reactions Analysis

Four new modified eremophilanes, angulifolide (1) and angulifolins A-C (2-4), and two new triacetylglucosides (7 and 8) were isolated from Roldana angulifolia, together with several known compounds. The structures of the new compounds were elucidated by spectroscopic analysis and chemical reactions .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 230.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 230.130679813 g/mol and the Monoisotopic Mass is 230.130679813 g/mol . The Topological Polar Surface Area is 33.4 Ų .

科学的研究の応用

Antioxidative and Neuroprotective Properties

Cacalol, a sesquiterpene isolated from Cacalia delphiniifolia Sleb et Zucc, has been identified for its potent antioxidative activity. It exhibits a significant effect in protecting neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, suggesting a potential for neuroprotection (Shindo, Kimura, & Iga, 2004).

Anti-Cancer Properties

This compound demonstrates a substantial anti-proliferative effect on breast cancer cells. It induces apoptosis by modulating the Akt-SREBP-FAS signaling pathway. Additionally, this compound in combination with chemotherapeutic drugs like Taxol and cyclophosphamide can synergistically induce apoptosis and partially overcome chemo-resistance in breast cancer models (Liu et al., 2011).

Anti-Inflammatory Properties

This compound acetate, derived from Psacalium decompositum, displays significant anti-inflammatory effects. It regulates the NF-κB signaling pathway, which is crucial in inflammatory diseases. This suggests potential application in the development of innovative anti-inflammatory agents (Mora-Ramiro et al., 2020).

将来の方向性

While specific future directions for Cacalol research are not mentioned in the search results, one study demonstrated that this compound has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . This suggests that future research could further explore the potential of this compound in cancer treatment.

Relevant Papers

Several papers were found during the search. One paper discusses the anti-inflammatory potential of this compound . Another paper presents a simple synthesis of this compound . A third paper discusses the isolation of new compounds from Roldana angulifolia, including modified eremophilanes . Lastly, a paper discusses the anti-proliferation effect of this compound on breast cancer cells .

作用機序

Target of Action

Cacalol, a sesquiterpene isolated from Psacalium decompositum , primarily targets the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .

Mode of Action

This compound interacts with its targets by inhibiting the activation of NF-κB and its upstream signaling . It decreases the phosphorylation of IKB-α and p65 levels, thereby reducing the expression and secretion of TNF-α, IL-1β, and IL-6 . Additionally, it decreases the activity and expression of COX-2 mRNA . In the Akt-SREBP-FAS signaling pathway, this compound suppresses the pathway and the concomitant transcriptional activation of FAS .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . The inhibition of these pathways leads to downstream effects such as reduced inflammation and induced apoptosis .

Pharmacokinetics

Chemoinformatic analysis suggests that this compound possesses interesting physicochemical, pharmacokinetic, and toxicoinformatic properties

Result of Action

This compound has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . It also has an anti-inflammatory effect, as demonstrated by its inhibition of the NF-κB signaling pathway .

生化学分析

Biochemical Properties

Cacalol plays a significant role in biochemical reactions, particularly as an electron transport inhibitor in photosystem II . It interacts with various enzymes and proteins, including fatty acid synthase (FAS), where it modulates the expression of the FAS gene, leading to apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the degranulation of mast cells by affecting intracellular calcium mobilization and reactive oxygen species production .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells, this compound induces apoptosis by modulating the Akt-SREBP-FAS signaling pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the expression of the FAS gene and activating pro-apoptotic pathways . Furthermore, this compound has been shown to protect neuronal cells from oxidative stress and glutamate toxicity, highlighting its neuroprotective properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of fatty acid synthase, leading to reduced fatty acid synthesis and induction of apoptosis in cancer cells . This compound also modulates the Akt-SREBP signaling pathway, resulting in decreased expression of the FAS gene and activation of downstream pro-apoptotic proteins such as DAPK2 and caspase 3 . Additionally, this compound inhibits electron transport in photosystem II, affecting the oxygen evolution process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits potent antioxidative activity, protecting neuronal cells from oxidative stress in a time-dependent manner . Its stability and degradation over time have been studied, showing that this compound maintains its biological activity in vitro and in vivo . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft model of nude mice, intraperitoneal administration of this compound significantly suppressed tumor growth . Oral administration of this compound before tumor implantation showed a preventive effect on tumor growth . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and reducing fatty acid synthesis . This inhibition affects metabolic flux and metabolite levels, leading to decreased availability of fatty acids for cellular processes . Additionally, this compound’s antioxidative properties contribute to its role in protecting cells from oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution within tissues is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets . This distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidative and pro-apoptotic effects . This compound’s targeting to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to its sites of action . This localization is essential for its ability to modulate cellular processes and induce apoptosis in cancer cells .

特性

IUPAC Name |

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUBABGIIEJNV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947263 | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-79-1 | |

| Record name | Cacalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8,16-Trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1218194.png)

![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)

![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B1218197.png)